

A Comparative Guide to P2Y1 Receptor Agonists: MRS2365 vs. 2-MeSADP

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Compound of Interest		
Compound Name:	MRS2365	
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For researchers in pharmacology, neuroscience, and thrombosis, the selective activation of the P2Y1 receptor is crucial for dissecting its role in various physiological and pathological processes. This guide provides a detailed comparison of two commonly used P2Y1 receptor agonists, **MRS2365** and 2-MeSADP, offering insights into their potency, selectivity, and the experimental protocols for their evaluation.

Introduction to P2Y1 Agonists

The P2Y1 receptor is a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP). Its activation is pivotal in numerous cellular responses, including platelet aggregation, neurotransmission, and smooth muscle cell proliferation. Both **MRS2365** and 2-MeSADP are potent agonists at this receptor, but they differ significantly in their selectivity profile, a critical consideration for targeted research.

MRS2365 ((N)-methanocarba-2MeSADP) is a conformationally constrained analog of 2-MeSADP. This structural modification confers high potency and remarkable selectivity for the P2Y1 receptor.[1]

2-MeSADP (2-Methylthioadenosine diphosphate) is a stable analog of the endogenous agonist ADP. While it is a potent activator of the P2Y1 receptor, it also exhibits significant agonist activity at the P2Y12 and P2Y13 receptors, which are Gi-coupled.[1][2]



Quantitative Comparison of Agonist Potency and Selectivity

The following table summarizes the half-maximal effective concentrations (EC50) of MRS2365 and 2-MeSADP at various P2Y receptor subtypes, highlighting the superior selectivity of MRS2365 for the P2Y1 receptor.

Agonist	P2Y1 Receptor (human)	P2Y12 Receptor (human)	P2Y13 Receptor (human)
MRS2365	0.4 - 1.2 nM[1][3][4]	No significant activity[3][4]	Very low activity[3][4]
2-MeSADP	~3 - 5.1 nM (pEC50 8.29)[1][2][5]	5 nM[2]	19 nM[2]

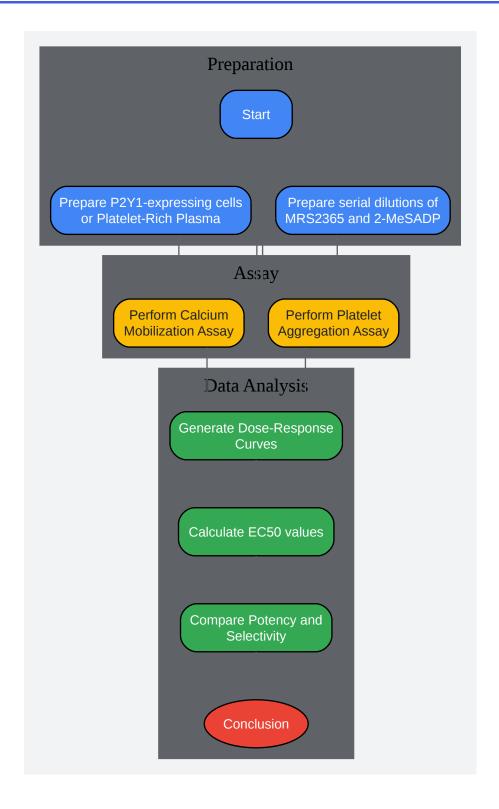
P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by an agonist initiates a well-defined signaling cascade. The receptor is coupled to the Gq family of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration triggers a variety of downstream cellular responses.









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